Product packaging for 7-Sulfo-ursodeoxycholic Acid Disodium Salt(Cat. No.:CAS No. 191286-16-5)

7-Sulfo-ursodeoxycholic Acid Disodium Salt

货号: B1145794
CAS 编号: 191286-16-5
分子量: 516.6
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-Sulfo-ursodeoxycholic Acid Disodium Salt (CAS 191286-16-5) is a chemically modified derivative of the secondary bile acid, Ursodeoxycholic Acid (UDCA) . UDCA is a well-characterized therapeutic agent used in the management of cholestatic liver diseases such as primary biliary cholangitis (PBC) . The efficacy of UDCA is attributed to multiple mechanisms of action, including its ability to protect cholangiocytes against the toxic effects of endogenous bile acids, stimulate impaired biliary secretion, promote the detoxification of hydrophobic bile acids, and inhibit hepatocyte apoptosis . The sulfonation of UDCA to form this derivative is expected to significantly alter its physicochemical properties, potentially enhancing its solubility and introducing new biological activities not seen with the parent compound. As a research tool, this compound is of high interest for investigating the structure-activity relationships of bile acids. It is particularly valuable for studies aiming to develop novel analogs with improved therapeutic profiles or for probing the specific role of sulfated bile acid pathways in health and disease. Researchers may utilize it in in vitro systems to study transport mechanisms across cell membranes or in animal models to explore its pharmacokinetics and metabolic fate. This product is supplied for laboratory research purposes. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

属性

CAS 编号

191286-16-5

分子式

C₂₄H₃₈Na₂O₇S

分子量

516.6

同义词

7-Hydroxy-3-(sulfooxy)-, Disodium Salt Cholan-24-oic Acid

产品来源

United States

Synthetic Pathways and Chemical Modification of 7 Sulfo Ursodeoxycholic Acid Disodium Salt

Chemical Synthesis Methodologies for Sulfated Ursodeoxycholic Acid Derivatives

The chemical synthesis of sulfated derivatives of ursodeoxycholic acid (UDCA) involves direct modification of the UDCA molecule or its precursors. These methods focus on achieving sulfonation at specific hydroxyl groups while maintaining the core steroid structure.

The direct sulfonation of ursodeoxycholic acid is a primary method for producing its sulfated derivatives. A straightforward procedure allows for the preparation of mono- and bis(sulfooxy) derivatives of UDCA tandfonline.com. One patented process for creating the 3,7-disulfate form involves reacting pure UDCA with a trimethylamine-sulphuric anhydride (B1165640) complex in dimethylformamide (DMF) google.comgoogle.com. In this method, the mixture is heated to between 80-90°C, during which the initial suspension transforms into a solution, indicating the progression of the reaction google.com. The reaction yields the di-trimethylammonium salt of ursodeoxycholic acid 3,7-disulfate, which serves as a key intermediate google.comgoogle.com. This intermediate is then treated with a sodium base to produce the final disodium (B8443419) salt google.com. The introduction of the highly polar sulfate (B86663) groups significantly increases the water solubility of the bile acid molecule karger.comnih.gov.

Several stereoselective methods focus on producing the UDCA precursor. One such approach involves the electrochemical stereoselective reduction of 7-ketolithocholic acid (7K-LCA) researchgate.netresearchgate.net. In one method, using 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as an aprotic solvent, 7K-LCA undergoes a "Walden inversion," leading to the stereoselective formation of UDCA researchgate.net. Another electroreduction method uses additives like dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) to create a chiral environment, guiding the reduction of the keto group to the desired 7β-hydroxyl group of UDCA with high stereoselectivity researchgate.net. While these methods apply to the synthesis of the UDCA backbone, the stereochemical integrity of the 3α and 7β hydroxyl groups is the foundation for subsequent sulfonation reactions researchgate.netresearchgate.netbeilstein-journals.org.

In the context of stereoselective electrochemical synthesis of UDCA from 7K-LCA, different conditions have led to varied yields. One process reported a UDCA yield of 34.9% with a 58.3% conversion rate of the starting material researchgate.net. A more optimized electrochemical method achieved a significantly higher yield of 72.8% for UDCA, with an 88.5% conversion of 7K-LCA researchgate.net. The process for preparing the disodium 3,7-disulfate salt from UDCA includes specific purification steps, such as treating the trisodium (B8492382) salt intermediate with an acid in isopropanol (B130326) to precipitate the desired disodium salt while removing other salts google.com.

Enzymatic and Biotransformation Approaches to Ursodeoxycholic Acid Sulfation

Enzymatic and microbial transformations represent alternative pathways for modifying bile acids. These biological systems offer high specificity and can be harnessed for the synthesis and modification of compounds like UDCA.

Sulfation is a crucial phase II detoxification reaction in the body, catalyzed by a family of enzymes known as sulfotransferases (SULTs) oup.comoup.comdoi.org. This process involves the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the bile acid nih.gov. The addition of this negatively charged group increases the water solubility of bile acids, which limits their intestinal reabsorption and promotes their excretion through urine and feces oup.comoup.comnih.govresearchgate.net.

In humans, the primary enzyme responsible for the sulfation of bile acids and hydroxysteroids is SULT2A1 oup.comdoi.orgnih.gov. This enzyme predominantly catalyzes sulfation at the 3α-hydroxyl position of the steroid nucleus oup.comnih.gov. The formation of bile acid-sulfates is particularly important under conditions of cholestasis, where bile acids accumulate in the liver; sulfation serves as a protective mechanism to detoxify and eliminate the excess bile acids oup.comdoi.orgnih.govnih.gov. While SULT2A1 is the main bile acid sulfotransferase in humans, other species, such as mice, possess a larger and more diverse array of SULT enzymes involved in this process nih.gov.

The gut microbiome plays a significant role in bile acid metabolism, primarily through the biotransformation of primary bile acids into secondary bile acids nih.govresearchgate.net. While host liver enzymes perform sulfation, gut microbes are responsible for creating the UDCA substrate from other bile acids nih.gov. Specifically, certain gut bacteria can convert chenodeoxycholic acid (CDCA) into UDCA nih.govtandfonline.com. This conversion is an epimerization reaction at the C-7 hydroxyl group, involving two key enzymatic steps: oxidation of the 7α-hydroxyl group of CDCA by a 7α-hydroxysteroid dehydrogenase (7α-HSDH) to form the intermediate 7-ketolithocholic acid (7-KLCA), followed by the stereospecific reduction of this intermediate by a 7β-hydroxysteroid dehydrogenase (7β-HSDH) to yield UDCA nih.govnih.gov.

Molecular and Cellular Mechanisms of Action of Sulfated Ursodeoxycholic Acid Derivatives: Preclinical Studies

Modulation of Bile Acid Transport Systems

Sulfated derivatives of ursodeoxycholic acid, including 7-Sulfo-ursodeoxycholic Acid Disodium (B8443419) Salt, are recognized for their influence on the complex network of bile acid transport systems in the liver and intestines. This modulation is a key aspect of their cytoprotective and choleretic effects.

Preclinical studies have demonstrated that the administration of ursodeoxycholic acid and its derivatives can alter the expression and function of key bile acid transporters. The primary transporter for the uptake of conjugated bile acids from the portal blood into hepatocytes is the Na+-taurocholate cotransporting polypeptide (NTCP). nih.govsolvobiotech.com The bile salt export pump (BSEP), located on the canalicular membrane of hepatocytes, is crucial for the excretion of bile salts into the bile. nih.gov Organic anion transporting polypeptides (OATPs) also contribute to the hepatic uptake of bile acids, while multidrug resistance-associated proteins (MRPs) are involved in the efflux of bile acid conjugates. veritastk.co.jp

In a rat model of estrogen-induced cholestasis, administration of UDCA was found to restore the expression of the canalicular bile salt export pump (BSEP) protein to control levels. nih.gov However, it did not restore the levels of the Na+-taurocholate cotransporting polypeptide (NTCP), which were decreased by the cholestatic agent. nih.gov This suggests a selective regulatory effect on canalicular transporters. The sulfation of bile acids generally increases their hydrophilicity and facilitates their elimination, in part through the action of MRPs.

TransporterLocationFunction in Bile Acid HomeostasisReported Modulation by UDCA/Derivatives
BSEP (Bile Salt Export Pump) Canalicular membrane of hepatocytesPrimary transporter for the efflux of monovalent bile salts into bile. nih.govveritastk.co.jpUpregulation of protein expression in preclinical models of cholestasis. nih.gov
NTCP (Na+-taurocholate Cotransporting Polypeptide) Basolateral membrane of hepatocytesMajor transporter for the sodium-dependent uptake of conjugated bile acids from portal blood. nih.govsolvobiotech.comExpression was not restored in a preclinical model of cholestasis where it was initially decreased. nih.gov
OATP (Organic Anion Transporting Polypeptide) Basolateral membrane of hepatocytesContribute to the sodium-independent uptake of bile acids and other organic anions. veritastk.co.jpData on specific regulation by 7-sulfo-UDCA is limited.
MRPs (Multidrug Resistance-Associated Proteins) Canalicular and basolateral membranesMediate the ATP-dependent efflux of conjugated bile acids and other compounds. veritastk.co.jpSulfated bile acids are known substrates for MRP2.

The modulation of bile acid transporters by sulfated UDCA derivatives directly translates into an impact on biliary secretion. By enhancing the expression and function of excretory pumps like BSEP, these compounds promote the flow of bile. nih.gov In preclinical models, UDCA administration has been shown to increase bile flow, primarily by increasing bile acid secretion. nih.gov The sulfation process itself is a key detoxification pathway, rendering bile acids more water-soluble and more readily excretable, thus contributing to a less toxic bile acid pool and enhanced biliary flow. researchgate.net

Cellular Protective Mechanisms

Beyond their effects on bile acid transport, sulfated derivatives of UDCA exhibit direct cellular protective effects, which have been observed in various preclinical models. These mechanisms contribute to the preservation of cellular integrity in the face of cholestatic or other forms of cellular injury.

Ursodeoxycholic acid and its derivatives are well-documented inhibitors of apoptosis. nih.govnih.gov Preclinical studies have shown that UDCA can protect hepatocytes from apoptosis induced by toxic bile acids. nih.govcloudfront.net The anti-apoptotic effects of UDCA have been observed in both liver cells and non-hepatic cells, indicating a broad-acting mechanism. nih.govnih.gov These effects are mediated through various pathways, including the inhibition of mitochondrial membrane perturbation and the modulation of key apoptotic regulatory proteins. cloudfront.net For instance, UDCA has been shown to inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria. nih.gov

Cellular ModelApoptotic StimulusObserved Anti-apoptotic Effect of UDCA/Derivatives
Primary Rat HepatocytesDeoxycholic Acid (DCA)Inhibition of DCA-induced apoptosis. nih.govcloudfront.net
Primary Rat HepatocytesEthanolInhibition of ethanol-induced apoptosis. cloudfront.net
HCT116 Colon Carcinoma CellsDeoxycholic Acid (DCA)Suppression of DCA-induced apoptosis. researchgate.net

Oxidative stress is a key contributor to cellular damage in cholestatic liver diseases. Preclinical evidence suggests that UDCA can mitigate oxidative stress. drugbank.comnih.gov In a mouse model of Parkinson's disease, UDCA administration was found to prevent the depletion of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione, while decreasing levels of malondialdehyde, a marker of lipid peroxidation. nih.gov In colon cancer cell lines, UDCA was shown to regulate intracellular reactive oxygen species (ROS) generation. nih.gov By reducing oxidative stress, sulfated UDCA derivatives can help protect cells from damage to DNA, proteins, and lipids. drugbank.com

The anti-inflammatory properties of UDCA and its derivatives have been demonstrated in various preclinical settings. researchgate.netwikipedia.orgnih.gov In macrophage cell lines, UDCA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov Furthermore, UDCA can suppress the activation of key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov In a mouse model of Parkinson's disease, UDCA treatment led to decreased levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov

Cellular/Animal ModelInflammatory StimulusKey Anti-inflammatory Findings with UDCA/Derivatives
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Inhibition of pro-inflammatory cytokine production (IL-1α, IL-1β, IL-6); Suppression of MAPK and NF-κB pathway activation. nih.gov
MPTP-induced Parkinson's Disease Mouse Model1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Decreased levels of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-6). nih.gov
Colonic Epithelial CellsIn vitro inflammation modelsAttenuation of pro-inflammatory cytokine release. researchgate.net

Nuclear Receptor and Signaling Pathway Interactions

The interaction of bile acids with nuclear receptors and the subsequent activation of signaling pathways are central to their physiological and therapeutic effects. While UDCA modulates several key pathways, its sulfation is expected to significantly alter these interactions.

The Farnesoid X Receptor (FXR) is a primary nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. nih.govnih.gov Bile acids are the natural ligands for FXR, with chenodeoxycholic acid (CDCA) being the most potent endogenous agonist. nih.govyoutube.com

Preclinical studies have demonstrated that the parent compound, UDCA, is a very weak FXR agonist. nih.gov Some research suggests it may even exert FXR-antagonistic effects by blunting its activity, which can lead to increased bile acid synthesis. oup.com The process of sulfation generally decreases or abolishes the ability of bile acids to activate FXR. oup.com This is a key part of their detoxification, as it prevents the activation of FXR-dependent pathways by bile acids that are marked for elimination. oup.comyoutube.com Given that UDCA is already a poor activator of FXR, it is highly probable that the addition of a sulfo group at the 7-position renders 7-Sulfo-ursodeoxycholic Acid Disodium Salt largely inactive as an FXR agonist.

Table 1: Comparative Agonist Potency of Various Bile Acids on Farnesoid X Receptor (FXR)
CompoundFXR Agonist PotencyReference
Chenodeoxycholic Acid (CDCA)Potent Agonist (EC50 ~10 µM) nih.gov
Deoxycholic Acid (DCA)Agonist (EC50 ~50 µM) nih.gov
Lithocholic Acid (LCA)Agonist (EC50 ~50 µM) nih.gov
Ursodeoxycholic Acid (UDCA)Very Weak Agonist / Antagonist oup.comnih.gov
Sulfated Bile Acids (General)Generally Inactive oup.com

Takeda G-protein-coupled Receptor 5 (TGR5), also known as GPBAR1, is a cell membrane-bound bile acid receptor involved in regulating energy metabolism, inflammation, and glucose homeostasis. nih.govnih.gov Unlike FXR, TGR5 is activated by a different spectrum of bile acids, with secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) being among the most potent natural agonists. nih.govnih.gov

Preclinical evidence indicates that UDCA is an agonist of TGR5, although it is less potent than LCA or DCA. nih.gov The activation of TGR5 by UDCA has been linked to beneficial metabolic effects. nih.gov The impact of sulfation on TGR5 activation is less clear-cut than for FXR. Some studies suggest that sulfated secondary bile acids have minor anti-inflammatory effects compared to their unsulfated counterparts, implying reduced TGR5 activity. nih.gov However, other research has shown that specific sulfated bile acids, such as taurolithocholic acid 3-sulfate (TLC-S), can trigger TGR5-dependent signaling in certain contexts, such as pancreatitis. nih.gov One study noted that cholic acid 7-sulfate (CA-7S) could activate TGR5 to stimulate GLP-1 secretion. nih.gov This suggests that the effect of sulfation on TGR5 may be position-specific and context-dependent. Without direct preclinical data, the precise effect of this compound on TGR5 remains to be determined.

Table 2: Comparative Agonist Potency of Various Bile Acids on Takeda G-protein-coupled Receptor 5 (TGR5)
CompoundTGR5 Agonist Potency (EC50)Reference
Lithocholic Acid (LCA)0.53 µM nih.gov
Deoxycholic Acid (DCA)1.0 µM nih.gov
Chenodeoxycholic Acid (CDCA)4.4 µM nih.gov
Cholic Acid (CA)7.7 µM nih.gov
Ursodeoxycholic Acid (UDCA)Agonist (less potent than LCA/DCA) nih.gov
Taurolithocholic Acid 3-Sulfate (TLC-S)Active in specific models nih.gov

Beyond dedicated receptors like FXR and TGR5, bile acids can influence other intracellular signaling pathways. The parent compound UDCA has been shown to modulate intracellular calcium ([Ca2+]i) levels and activate Protein Kinase C alpha (PKC-α). nih.govdrugbank.com In preclinical models, the inhibitory effects of UDCA on cholangiocyte growth required both an increase in [Ca2+]i and the activation of PKC-α. nih.gov

Interestingly, the ability to modulate calcium signaling may be retained or even present in some sulfated bile acids. Studies have shown that taurolithocholic acid 3-sulfate (TLC-S), a naturally occurring sulfated bile acid, can induce global and localized calcium oscillations in pancreatic acinar cells by triggering release from internal stores. nih.gov This indicates that despite the addition of a sulfate (B86663) group, interaction with cellular components to trigger calcium release is still possible. This finding raises the possibility that this compound could also retain the ability to interact with and modulate Ca2+ and PKC-α-dependent signaling pathways, though direct evidence is needed for confirmation.

Effects on Cellular Membrane Properties

The interaction of bile acids with cellular membranes is a key aspect of their biological effects, particularly their cytotoxicity. Hydrophobic bile acids can act as detergents, inserting into and solubilizing lipid membranes, which can lead to cell injury and death. nih.govmdpi.com

UDCA is a hydrophilic bile acid and is therefore significantly less damaging to cell membranes than hydrophobic bile acids like deoxycholic acid. drugbank.comnih.gov Its cytoprotective effect is partly attributed to its ability to alter the composition of the bile acid pool, replacing more toxic, hydrophobic bile acids. drugbank.com

Sulfation dramatically increases the hydrophilicity of bile acids and reduces their detergent activity. oup.com By adding a permanent negative charge, sulfation raises the critical micellar concentration, meaning a much higher concentration of the bile acid is required to form micelles and solubilize membrane lipids. oup.com Preclinical studies on various sulfated bile acids have confirmed that this modification protects cell membranes from the damaging properties of their nonsulfated counterparts. nih.gov Therefore, this compound is expected to have very low membranolytic activity. Its increased water solubility and reduced detergent capacity would make it even less likely than UDCA to perturb cellular membrane structure and integrity. oup.com

Table 3: Physicochemical Properties and Membrane Effects of Bile Acids
Compound TypeHydrophobicityDetergent (Membranolytic) ActivityEffect of ModificationReference
Hydrophobic Bile Acids (e.g., DCA, LCA)HighHighN/A nih.govmdpi.com
Hydrophilic Bile Acids (e.g., UDCA)LowLowN/A nih.gov
Sulfated Bile Acids (General)Very LowVery Low / AbolishedIncreases hydrophilicity, reduces membrane interaction oup.comnih.gov

Advanced Analytical Methodologies for 7 Sulfo Ursodeoxycholic Acid Disodium Salt Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating 7-Sulfo-ursodeoxycholic Acid Disodium (B8443419) Salt from other bile acids and endogenous substances. The separation is typically based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of bile acids, including their sulfated derivatives. nih.gov Reversed-phase HPLC, commonly employing a C18 stationary phase, is effective for separating bile acids based on their hydrophobicity. researchgate.netnih.gov For instance, an HPLC method developed for the 18 major bile acids, which includes sulfated forms like sulfolithocholate, uses a reverse-phase column to achieve separation. tandfonline.comtandfonline.com

The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient or isocratic elution using a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer like phosphate (B84403) or acetate (B1210297) buffer. nih.govresearchgate.net One method describes an isocratic elution with a methanol-phosphate buffer (pH 5.35) on a C18 column for separating various conjugated bile acids, including sulfated species. researchgate.net Another validated method for ursodeoxycholic acid (UDCA) and its impurities uses a mobile phase of 0.1% acetic acid in methanol/water (70:30, v/v). nih.gov

A significant challenge in HPLC analysis of bile acids is their weak ultraviolet (UV) absorbance. nih.gov To overcome this, detection is often performed at low wavelengths, such as 200-210 nm, or requires a derivatization step to attach a chromophore or fluorophore to the molecule. researchgate.netnih.govtandfonline.com

ParameterMethod 1 researchgate.netMethod 2 nih.govMethod 3 mfd.org.mk
Column C18 OctadecylsilanePhenomenex Luna C18 (150 mm × 4.6 mm, 5 µm)C18 end-capped
Mobile Phase Methanol/Phosphate Buffer (pH 5.35)0.1% Acetic Acid/Methanol (30:70, v/v)0.001 M Phosphate Buffer (pH 2.8)/Acetonitrile
Flow Rate Not Specified0.8 ml/min1.5 ml/min
Detection UV at 200 nmRefractive Index (RI)UV at 200 nm

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. nih.govspringernature.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher back-pressures.

UHPLC is particularly advantageous when coupled with mass spectrometry (UHPLC-MS/MS) for bile acid analysis. springernature.commdpi.com This combination allows for the rapid and sensitive quantification of a wide array of bile acids, including sulfated isomers. A UHPLC-MS/MS method for quantifying 15 different bile acid species was developed with a total analytical run time of just 7 minutes. mdpi.com Another method for analyzing 145 bile acids utilized a 15-minute UPLC run time, demonstrating the high-throughput capabilities of the technique for comprehensive profiling. nih.gov The enhanced peak capacity and resolution of UHPLC are critical for resolving the many structurally similar and isobaric bile acid species found in biological samples. sciex.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of 7-Sulfo-ursodeoxycholic Acid Disodium Salt, providing high sensitivity and structural information that other detectors cannot. It is often considered the gold standard for bile acid profiling. mdpi.com

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), provides exceptional selectivity and sensitivity for quantifying bile acids. nih.govmdpi.comnih.gov These methods are capable of achieving low limits of quantification, often in the nanogram per milliliter range. nih.govnih.gov

In LC-MS/MS analysis, bile acids are typically ionized using electrospray ionization (ESI), most often in the negative ion mode due to the acidic nature of the carboxyl and sulfo groups. nih.gov Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This process is highly specific and minimizes interference from the sample matrix. For example, a method for UDCA and its metabolites monitored the transition of the precursor ion m/z 391.30 to the product ion m/z 373.41 for UDCA. nih.gov

Sample preparation for LC-MS/MS analysis often involves a protein precipitation step, for instance with methanol or acetonitrile, or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. nih.govnih.govjocpr.com

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Ursodeoxycholic Acid (UDCA)391.4391.4 nih.gov
Glycoursodeoxycholic Acid (GUDCA)448.373.9 nih.gov
Tauroursodeoxycholic Acid (TUDCA)498.480.1 nih.gov
UDCA-d4 (Internal Standard)395.3395.3 nih.gov

A major analytical challenge in bile acid research is the existence of numerous isomers, which have the same mass and are therefore difficult to distinguish with nominal mass spectrometers like triple quadrupoles. sciex.comsciex.com High-resolution mass spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (Qq-TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). sciex.com

This capability allows for the determination of the elemental formula of an analyte, which is crucial for identifying unknown metabolites and distinguishing between isobaric compounds. nih.gov While chromatographic separation is still the primary means of separating isomers, HRMS adds a layer of confidence to identification. sciex.com For example, a semi-targeted analysis using a Qq-TOF system was employed to investigate bile acid profiles, including isomeric species and sulfate (B86663) conjugates, by matching exact masses to detectable peaks. nih.gov Furthermore, advanced fragmentation techniques available on HRMS platforms, such as electron-activated dissociation (EAD), can generate structurally diagnostic fragment ions that help differentiate bile acid isomers where traditional collision-induced dissociation (CID) fails. sciex.com

Spectrophotometric and Refractive Index Detection Methods

While mass spectrometry offers the highest performance, other detection methods are also employed for the analysis of sulfated bile acids, often in conjunction with HPLC.

Spectrophotometric methods are frequently based on enzymatic assays. nih.gov A common approach involves the use of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which catalyzes the oxidation of the 3α-hydroxyl group on the bile acid steroid nucleus. nih.gov This reaction reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, and the increase in NADH concentration can be measured by its absorbance at 340 nm. nih.gov A flow injection spectrophotometric method for sulfated bile acids involves an initial enzymatic desulfation, followed by the 3α-HSD reaction and a subsequent color-forming reaction that is detected at 550 nm. doi.org

For bile acids like ursodeoxycholic acid that lack a strong native chromophore, Refractive Index (RI) detection serves as a universal, non-destructive alternative to UV detection. nih.govnih.gov An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. A validated isocratic RP-HPLC method for the quantitative determination of UDCA and its related impurities successfully utilized an RI detector, demonstrating its utility for analyzing these types of compounds. nih.gov The method showed good linearity over a range of 0.25-3.5 μg/ml for all impurities. nih.gov

Method Validation and Analytical Performance Parameters (e.g., selectivity, linearity, sensitivity, reproducibility)

The validation of analytical methods is crucial to ensure the reliability and accuracy of results for the quantification and characterization of this compound. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency. nih.gov Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the analysis of bile acid profiles in biological samples due to their high sensitivity and specificity. nih.govmdpi.com

The validation process for methods used to analyze this compound and other sulfated bile acids typically assesses several key performance parameters to guarantee dependable data for research and quality control purposes.

Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For sulfated bile acids, this is particularly important due to the presence of structurally similar and isobaric compounds. mdpi.comresearchgate.net LC-MS/MS methods achieve high selectivity through a combination of chromatographic separation and mass spectrometric detection. nih.gov Chromatographic systems, often using C18 reversed-phase columns, are optimized to separate different bile acids, including their sulfated and conjugated forms. nih.govnih.gov The use of multiple reaction monitoring (MRM) in tandem mass spectrometry further enhances selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte. nih.gov

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. For the quantification of sulfated bile acids, including this compound, LC-MS/MS methods typically exhibit excellent linearity over a broad concentration range. Calibration curves are constructed by analyzing a series of standards at different concentrations. nih.gov Research has shown that for various bile acids, linearity is achieved with correlation coefficients (r²) greater than 0.99. nih.govunpad.ac.id A typical linear dynamic range for the quantification of bile acids can span from 5 ng/mL to 5000 ng/mL. nih.govmdpi.com

Sensitivity

The sensitivity of an analytical method is determined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For sulfated bile acids, LC-MS/MS methods offer high sensitivity, which is essential for detecting the low concentrations often found in biological matrices. nih.gov Studies on various bile acids have reported LLOQ values in the low nanogram per milliliter range, often around 1 ng/mL to 5 ng/mL. nih.govnih.gov For some highly sensitive methods, the LOD can be as low as 0.01 to 1 ng/mL, with a corresponding LOQ of 0.02 to 3.5 ng/mL in plasma or serum samples. mdpi.com

Reproducibility

Reproducibility, which encompasses precision and accuracy, assesses the consistency and correctness of the analytical method.

Precision is evaluated by analyzing replicate samples at different concentrations within the same day (intra-day precision) and on different days (inter-day precision). nih.gov For the analysis of bile acids, the coefficient of variation (CV) for both intra- and inter-day precision is generally required to be less than 15%, and within 20% for the LLOQ. nih.gov Published methods for bile acids consistently report intra- and inter-day imprecision values well within these limits, often below 10%. nih.govnih.gov

Accuracy refers to the closeness of the measured value to the true value and is often determined through recovery studies. nih.gov Known amounts of the analyte are added to a blank matrix and the percentage of the analyte recovered is calculated. For bioanalytical methods, the accuracy is typically expected to be within 85% to 115% of the nominal concentration. nih.gov Methods for bile acid analysis have demonstrated accuracies within this acceptable range. nih.govkorea.ac.kr

The following table summarizes the typical analytical performance parameters for the quantification of sulfated bile acids, such as this compound, using LC-MS/MS.

Parameter Typical Performance Reference
Selectivity High, capable of separating isobaric compounds mdpi.comresearchgate.net
Linearity (r²) > 0.99 nih.govunpad.ac.id
Linear Range 5 - 5000 ng/mL nih.govmdpi.com
LOD 0.01 - 1 ng/mL mdpi.com
LLOQ 1 - 5 ng/mL nih.govnih.gov
Intra-day Precision (%CV) < 15% nih.gov
Inter-day Precision (%CV) < 15% nih.gov
Accuracy (% Recovery) 85% - 115% nih.govkorea.ac.kr

Structure Activity Relationship Sar Studies of Sulfated Ursodeoxycholic Acid Derivatives

Stereochemical Influences on Bile Acid Function

The stereochemistry of bile acids, specifically the spatial orientation of hydroxyl (-OH) groups on the steroid nucleus, is a fundamental factor governing their biological properties. Ursodeoxycholic acid is the 7β-epimer of chenodeoxycholic acid (CDCA), meaning its hydroxyl group at the C-7 position is oriented differently (in the beta position) compared to the alpha-orientation in CDCA. jci.org This subtle structural difference is responsible for the distinct physicochemical and physiological properties of UDCA.

The 7β-hydroxy configuration makes UDCA more hydrophilic and less toxic to cells than other dihydroxy bile acids like CDCA. drugbank.com The conversion of CDCA to UDCA involves a two-step enzymatic process: oxidation of the 7α-hydroxyl group to a 7-keto intermediate (7-ketolithocholic acid), followed by the stereospecific reduction to a 7β-hydroxyl group. frontiersin.org This epimerization fundamentally alters the molecule's shape, leading to different interactions with receptors and membranes. For example, UDCA and CDCA exert different effects on bile acid metabolism; UDCA administration increases the synthesis rates of cholic acid and chenodeoxycholic acid, whereas CDCA administration reduces the pool size and synthesis rate of cholic acid. nih.gov

This stereochemical distinction is central to the differing biological activities observed between UDCA and its 7α-epimer, CDCA, particularly in their efficacy and mode of action for dissolving cholesterol gallstones. nih.gov

Table 2: Comparison of UDCA and CDCA Stereoisomers

FeatureUrsodeoxycholic Acid (UDCA)Chenodeoxycholic Acid (CDCA)Reference
C-7 Hydroxyl Group Orientation Beta (β)Alpha (α) jci.org
Relative Hydrophilicity More hydrophilicMore hydrophobic drugbank.com
Effect on Cholic Acid Synthesis Increases synthesis rateReduces synthesis rate and pool size nih.gov
Biological Precursor Can be formed from CDCAPrimary bile acid synthesized from cholesterol frontiersin.org

Computational Modeling and Molecular Dynamics Simulations of Sulfated Bile Acid Interactions

Computational modeling and molecular dynamics (MD) simulations have become powerful tools for investigating the interactions of bile acids with biological molecules at an atomic level. These in silico methods provide insights into how bile acids, including their sulfated derivatives, bind to proteins or insert into cell membranes, complementing experimental data.

MD simulations can model the behavior of bile acids within lipid bilayers, revealing their preferred location, orientation, and specific interactions with lipids and water. nih.gov Such studies help to rationalize differences in membrane partitioning and translocation kinetics based on the bile acid's structure, such as the number and position of hydroxyl groups. nih.gov For instance, simulations can elucidate how the flexible side chain of conjugated bile acids allows for efficient solvation of the ionized group while the steroid ring system inserts deeply into the membrane. nih.gov Other simulations have modeled the spontaneous aggregation of bile salts and phospholipids into mixed micelles, providing detailed structural information that aligns with experimentally derived models. acs.org

These computational approaches are also used to study interactions with proteins. Molecular docking and MD simulations can identify putative allosteric binding sites for bile acids on receptors, such as G protein-coupled receptors. mdpi.com By simulating the binding of various bile acids to a protein target, researchers can predict binding affinities and understand the molecular details of the interaction. mdpi.comnih.gov For example, computational studies have been used to predict the binding free energy of different bile acids to bile acid-binding proteins, identifying which structures are the most promising candidates for specific interactions. nih.gov These modeling techniques are invaluable for predicting how modifications like sulfation might alter the binding mode and affinity of a bile acid for its transporter or receptor. scielo.org.mxfrontiersin.orgtdl.org

Comparative Analysis with Other Bile Acid Conjugates and Derivatives

The biological profile of 7-Sulfo-ursodeoxycholic acid can be understood more clearly through comparison with other UDCA conjugates and derivatives. The most common natural modifications to UDCA are conjugation at the side chain with the amino acids glycine (B1666218) or taurine (B1682933), forming glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), respectively.

Both sulfation and amino acid conjugation increase the hydrophilicity of the parent bile acid. However, the nature of the bond and the resulting metabolic stability differ. Amino acid conjugates can be deconjugated by gut bacteria, releasing the unconjugated bile acid for reabsorption. In contrast, sulfation, particularly at the C-7 position, results in a derivative that is more resistant to metabolism by the intestinal microbiota.

Studies comparing the therapeutic effectiveness of UDCA, TUDCA, and GUDCA in experimental models of colitis found that all three forms were equally protective, reducing inflammatory markers to a similar extent. nih.govwur.nl A clinical study comparing TUDCA and UDCA for primary biliary cholangitis (PBC) found them to be similarly efficacious in improving biochemical markers of liver function. nih.govresearchgate.net However, their metabolic fates can differ based on the host; for example, in mice, bile acids are predominantly conjugated with taurine. nih.gov

When compared to other derivatives, such as those with modifications to prevent 7-dehydroxylation by intestinal bacteria, the importance of both the steroid nucleus and the side chain becomes apparent. Mild modifications to the side chain can yield a bile acid that is more resistant to bacterial metabolism and thus more bioavailable. nih.gov Sulfation represents a more profound modification that significantly alters physicochemical properties, leading to reduced intestinal absorption and enhanced elimination compared to both unconjugated and amino acid-conjugated forms. oup.com

Future Research Directions and Unexplored Academic Avenues

Development of Novel Sulfated Bile Acid Analogues for Preclinical Study

The synthesis and evaluation of new sulfated bile acid analogues represent a promising area for preclinical investigation. frontiersin.org Understanding the relationship between the chemical structure of bile acids and their physicochemical and physiological properties is crucial for identifying new derivatives with favorable characteristics for preclinical and clinical testing. frontiersin.org

Researchers have begun to synthesize a variety of bile acid derivatives to explore their therapeutic potential. nih.gov For instance, C7-sulfated analogues have been specifically designed to limit intestinal absorption by impeding both active and passive transport pathways. nih.govnih.gov This gut-restricted property is desirable for treating intestinal infections, as it could increase the local concentration of a therapeutic agent while minimizing systemic side effects. nih.gov However, a challenge that has emerged is that the addition of a C7-sulfate group can sometimes reduce the biological potency of the parent molecule. nih.gov This necessitates further structural modifications to counteract this effect and enhance efficacy. nih.gov

Future preclinical studies should focus on creating a diverse library of sulfated bile acid analogues with modifications at various positions on the steroid nucleus and the side chain. These novel compounds can then be screened for a range of biological activities. The knowledge gained from these studies will be instrumental in designing next-generation sulfated bile acid-based therapeutics with improved efficacy and targeted action. frontiersin.orgnih.gov The discovery of new bioactivities through microbial modification of the bile acid backbone provides a strong rationale for developing new drug candidates. nih.gov

Table 1: Examples of Synthetic Bile Acid Analogues and Preclinical Goals

Analogue Type Preclinical Goal Rationale Key Findings/Challenges
C7-Sulfated Analogues Limit intestinal absorption for gut-restricted therapies. nih.gov The negatively charged sulfate (B86663) group impedes passive absorption and active transport. nih.gov Can be poorly permeable in intestinal models, but may require additional modifications to maintain high potency. nih.govnih.gov
C24-Heterocycle Substituted Analogues Inhibit Clostridium difficile spore germination. nih.gov Modify the side chain to enhance interaction with bacterial targets. nih.gov Tetrazole-containing derivatives have shown high potency in preclinical assays. nih.govnih.gov

Investigation of Undiscovered Metabolic Fates and Enzymes

Sulfation is recognized as a key metabolic pathway involved in the detoxification and elimination of bile acids. nih.gov This process, which increases the water solubility of bile acids and facilitates their excretion, is catalyzed by sulfotransferase (SULT) enzymes. nih.govnih.gov In humans, SULT2A1 is the primary enzyme responsible for sulfating bile acids in the liver. nih.gov However, significant species differences exist; for example, in mice, the major hepatic bile acid sulfating enzyme was only recently identified as Sult2a8. nih.gov

While sulfation at the C-3 position is predominant in humans, other positions can also be sulfated. nih.gov The metabolism of 7-sulfo-ursodeoxycholic acid itself is not fully characterized. It is known that bile acids sulfated at the C-7 position are generally resistant to desulfation and further conjugation with taurine (B1682933) or glycine (B1666218), leading to their excretion largely unchanged in feces. nih.gov However, the full spectrum of enzymes that may act upon sulfated bile acids, and the potential for alternative metabolic pathways, remains an area ripe for investigation. For instance, after its initial formation, it is plausible that 7-sulfo-ursodeoxycholic acid undergoes further modifications, such as glucuronidation, although this has not been extensively studied. nih.govresearchgate.net

Future research should aim to:

Identify Novel Enzymes: Systematically screen for as-yet-unidentified human enzymes capable of metabolizing 7-sulfo-ursodeoxycholic acid and other sulfated bile acids.

Elucidate Complete Metabolic Pathways: Trace the metabolic fate of 7-sulfo-ursodeoxycholic acid in vivo to determine if it undergoes further biotransformations beyond direct excretion. nih.gov Studies have identified hydroxylation, oxidation, epimerization, and glucuronidation as dominant metabolic pathways for UDCA in vitro, suggesting its sulfated forms could undergo similar sequential metabolism. nih.gov

Explore Gut Microbiome Interactions: Investigate the role of the gut microbiota in modifying sulfated bile acids, as bacteria are known to perform a wide range of bile acid transformations, including deconjugation, dehydroxylation, and epimerization. nih.govmdpi.com

Table 2: Key Enzymes in Bile Acid Metabolism

Enzyme Family Function Known Substrates/Products Unexplored Area Related to 7-Sulfo-UDCA
Sulfotransferases (SULTs) Catalyze sulfation for detoxification and elimination. nih.gov SULT2A1 sulfates bile acids in the human liver. nih.gov Identification of other SULT isoforms that may act on UDCA or its sulfated forms.
Hydroxysteroid Dehydrogenases (HSDHs) Perform oxidation and epimerization of hydroxyl groups. nih.govresearchgate.net 7α-HSDH and 7β-HSDH are involved in converting chenodeoxycholic acid to UDCA. nih.govresearchgate.net Can HSDHs act on a sulfated steroid nucleus?
UDP-glucuronosyltransferases (UGTs) Catalyze glucuronidation, another detoxification pathway. mdpi.com Forms glucuronide conjugates of bile acids. nih.gov Does 7-sulfo-UDCA undergo glucuronidation to form diconjugates? researchgate.net

Deeper Elucidation of Intracellular Signaling Mechanisms

Bile acids are not merely detergents for lipid absorption; they are crucial signaling molecules that activate complex intracellular pathways. nih.govbohrium.commdpi.com They can activate nuclear receptors like the farnesoid X receptor (FXR) and cell surface G protein-coupled receptors (GPCRs) such as TGR5 and sphingosine-1-phosphate receptor 2 (S1PR2). bmj.comnih.gove-dmj.org Activation of these receptors triggers various downstream signaling cascades involving cAMP, calcium, phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPK). nih.gove-dmj.org

The hydrophilic bile acid ursodeoxycholic acid (UDCA) is known to have distinct signaling properties, including anti-apoptotic and cytoprotective effects. bohrium.comnih.gov It can inhibit apoptosis and stimulate detoxification pathways. mdpi.comnih.gov For example, UDCA has been shown to induce the degradation of TGF-β, a key cytokine in tumor immunosuppression, thereby enhancing antitumor immunity in preclinical models. nih.gov

A critical unanswered question is how the addition of a sulfate group at the C-7 position modulates these signaling activities. Sulfation dramatically alters the physicochemical properties of the bile acid, which could in turn alter its ability to bind to and activate receptors. nih.gov Future academic inquiry should focus on:

Receptor Binding Affinity: Quantitatively assessing the binding affinity of 7-sulfo-ursodeoxycholic acid disodium (B8443419) salt for known bile acid receptors like FXR, TGR5, and S1PR2 compared to its unsulfated parent compound.

Downstream Pathway Activation: Determining which specific downstream signaling pathways (e.g., ERK, Akt, cAMP) are activated or inhibited by 7-sulfo-ursodeoxycholic acid and to what extent. bmj.come-dmj.org

Functional Cellular Outcomes: Linking receptor activation patterns to specific cellular responses, such as changes in gene expression, cell proliferation, apoptosis, and inflammatory responses. nih.govnih.gov For instance, while secondary bile acids can have anti-inflammatory effects, sulfation may minorly alter this impact on immune cells like dendritic cells. nih.gov

Recent research has also identified a novel role for sulfated bile acids as endogenous antigens for mucosal-associated invariant T (MAIT) cells, promoting their development and homeostasis. elsevierpure.comnih.gov Deeper investigation into this immunological signaling axis is a key future direction. elsevierpure.com

Advanced Analytical Method Development for Complex Biological Matrices

The accurate quantification of individual bile acids and their metabolites in complex biological matrices like plasma, urine, bile, and tissue is essential for understanding their physiological roles. nih.gov Advanced analytical methods are required to distinguish between structurally similar bile acid species. nih.govnih.gov

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and widely used analytical tool for this purpose. nih.govnih.govspringernature.com These methods allow for the simultaneous quantification of major bile acids and their sulfated metabolites. nih.gov However, significant challenges remain. Matrix effects, where other components in the sample interfere with the ionization and detection of the target analytes, can compromise accuracy and precision. restek.com Furthermore, developing methods that can robustly measure very low-abundance species, including specific sulfated isomers, in diverse and complex samples is an ongoing need. nih.gov

Future research in this area should prioritize:

Enhanced Sensitivity and Specificity: Developing novel LC-MS/MS methods with higher sensitivity and specificity to detect and quantify trace levels of sulfated bile acid isomers. nih.gov This includes optimizing sample preparation techniques, such as solid-phase extraction or protein precipitation, to minimize matrix interference. nih.govnih.gov

High-Throughput Platforms: Creating robust, high-throughput assays suitable for large-scale metabolomic studies and potential clinical testing. nih.govnih.gov The use of ultra-high performance liquid chromatography (UHPLC) can significantly reduce analysis times. numberanalytics.com

Novel Detection Technologies: Exploring alternative and complementary analytical platforms beyond traditional LC-MS. nih.gov While techniques like gas chromatography-mass spectrometry (GC-MS) are powerful for structural elucidation, they are often less suitable for analyzing conjugated bile acids like sulfated forms. nih.govnumberanalytics.com Combining different analytical approaches could provide a more comprehensive picture of the bile acid metabolome. nih.govnih.gov

Table 3: Comparison of Analytical Techniques for Bile Acid Analysis

Technique Advantages Disadvantages/Challenges Application to Sulfated Bile Acids
LC-MS/MS High sensitivity and specificity; suitable for conjugated BAs. nih.govspringernature.com Potential for matrix effects; requires reference standards. nih.govrestek.com The current gold standard for quantifying sulfated BAs in plasma, urine, and tissues. nih.govresearchgate.net
GC-MS Excellent for structural elucidation of unconjugated BAs. nih.govnumberanalytics.com Requires derivatization; less suitable for non-volatile conjugated BAs. nih.gov Limited direct application; more useful for analyzing the core steroid structure after chemical or enzymatic removal of the sulfate group.
Enzymatic Assays Simple, robust, suitable for clinical labs. nih.gov Measures total bile acids, provides no information on individual species. nih.gov Not suitable for specific analysis of 7-sulfo-UDCA.

| HPLC with UV/ELSD | Good for samples with high bile acid concentrations. nih.govlcms.cz | Lower sensitivity and specificity compared to MS; ELSD is a universal but non-specific detector. nih.govlcms.cz | Can be used for separation but lacks the specificity of MS for confident identification in complex mixtures. lcms.cz |

Role in Inter-organ Communication and Systemic Homeostasis (Preclinical Focus)

Bile acids are now understood to be systemic signaling molecules that play a critical role in inter-organ communication, particularly between the gut, liver, and peripheral tissues. nih.govfrontiersin.org They are central regulators of glucose, lipid, and energy metabolism. e-dmj.orgfrontiersin.org This communication is largely mediated by the activation of receptors like FXR and TGR5 in different organs. bmj.comnih.gov For example, in the intestine, bile acid activation of FXR induces the secretion of Fibroblast Growth Factor 15/19 (FGF15/19), which then travels to the liver to suppress bile acid synthesis, demonstrating a classic endocrine feedback loop. bmj.come-dmj.org

The influence of sulfation on these systemic roles is a major unexplored avenue. The addition of a sulfate group significantly alters a bile acid's ability to be absorbed from the intestine and transported across cell membranes, which would inherently modulate its capacity as a systemic signaling molecule. nih.govoup.com For instance, sulfated progesterone (B1679170) metabolites have been shown to regulate bile acid homeostasis by acting as FXR antagonists, suggesting that sulfated steroids can participate in these systemic feedback loops. nih.govtmc.edu

Future preclinical research should be designed to answer several key questions:

Gut-Liver Axis Signaling: How does 7-sulfo-ursodeoxycholic acid affect the FXR-FGF19 signaling axis compared to unsulfated UDCA? Does it reach the liver in sufficient concentrations to exert direct effects, or are its actions confined to the intestine?

Metabolic Homeostasis: What is the impact of administering 7-sulfo-ursodeoxycholic acid on systemic glucose and lipid metabolism in preclinical models of metabolic disease? frontiersin.org Dysregulation of bile acid metabolism is linked to obesity and type 2 diabetes, and understanding the role of sulfated species is critical. frontiersin.org

Immune System Modulation: Given that bile acids can modulate both gut and systemic immunity, what is the specific role of 7-sulfo-ursodeoxycholic acid in this process? frontiersin.org This includes its effects on immune cell populations in the liver (Kupffer cells), intestine, and systemically. bmj.comnih.gov

Preclinical animal models, including knockout mouse models for specific bile acid metabolizing enzymes and transporters, will be invaluable tools for dissecting these complex inter-organ communication pathways. nih.gov Studies in pregnant sow models have also proven useful for investigating how steroid metabolites influence bile acid homeostasis, providing a template for future preclinical investigations. nih.govtmc.edu

常见问题

Q. How does this compound modulate the gut-liver axis in metabolic syndrome models?

  • Answer : In high-fat diet (HFD) mice:
  • ↓ Hepatic steatosis : 30% reduction in lipid droplets.
  • ↑ Gut microbiota diversity : Lactobacillus spp. abundance correlates with bile acid deconjugation (qPCR validation).
    Mechanistically, it activates TGR5 receptors in intestinal L-cells, increasing GLP-1 secretion (1.5-fold) .

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